molecular formula C58H91N5O19S B1450717 Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) CAS No. 1334172-65-4

Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)

Cat. No. B1450717
M. Wt: 1194.4 g/mol
InChI Key: FEAFOKDUASQZKD-SMIXBYGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is a chemical compound used in scientific research. It permits the incorporation of a medium-length (40 atoms, 47.5 Å), hydrophilic, biotinylated discrete PEG (dPEG) into a peptide chain using standard Fmoc chemistry with Fmoc-protected lysine . The biotin-dPEG 12 moiety is coupled to the side chain of lysine . A useful application for this product is the creation of a peptide probe that can be retrieved by affinity capture using avidin or streptavidin .


Synthesis Analysis

The synthesis of “Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” involves the incorporation of a medium-length, hydrophilic, biotinylated discrete PEG (dPEG) into a peptide chain using standard Fmoc chemistry with Fmoc-protected lysine . The biotin-dPEG 12 moiety is coupled to the side chain of lysine .


Molecular Structure Analysis

The empirical formula of “Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is C58H91N5O19S and its molecular weight is 1194.43 .


Chemical Reactions Analysis

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is suitable for biotinylation and pegylation reactions . The biotin-dPEG 12 moiety is coupled to the side chain of lysine .


Physical And Chemical Properties Analysis

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is a solid or viscous liquid . It is suitable for biotinylation and pegylation reactions . It has a linear polymer architecture and is heterobifunctional .

Scientific Research Applications

Peptide Synthesis and Modification

Fmoc-N-Lys-(PEG12-biotin)-OH is a versatile building block used in the synthesis of peptides, including branched and cyclic peptides, and for the modification of peptides with functional groups such as biotin. This compound allows for the introduction of biotin or other modifications at specific sites within a peptide, which is crucial for studies involving binding assays, imaging, and targeted delivery systems. For instance, the synthesis method developed by Tong and Hong (2001) highlights the utility of Fmoc-Lys derivatives in preparing complex peptide structures, demonstrating an efficient synthesis route that minimizes acid lability issues (Tong & Hong, 2001).

Supramolecular Gels and Biomaterials

Fmoc-derivatives, including Fmoc-N-Lys-(PEG12-biotin)-OH, are foundational in creating supramolecular gels with potential biomedical applications. Research by Croitoriu et al. (2021) explores the antimicrobial properties of supramolecular hydrogels based on FMOC-functionalized amino acids, suggesting applications in the biomedical field due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).

Nanocarrier Development for Drug Delivery

Fmoc-N-Lys-(PEG12-biotin)-OH derivatives serve as critical components in the design and development of nanocarriers for drug delivery. Gao et al. (2013) discuss the synthesis of PEGtide dendrons incorporating Fmoc-Lys derivatives for targeted macrophage delivery, indicating the potential of these materials in enhancing drug delivery and imaging applications (Gao et al., 2013).

Functional Materials for Biomedical Applications

The self-assembly properties of Fmoc-derivatives are harnessed to develop materials with specific functionalities, including antimicrobial and cell growth-promoting features. Nita et al. (2022) investigated the use of Fmoc-Lys-Fmoc and short peptides in forming supramolecular gels for cell cultures, highlighting their potential in biomedical applications such as tissue engineering and regenerative medicine (Nita et al., 2022).

Safety And Hazards

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable .

Future Directions

The future directions of “Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” could involve its use in the creation of peptide probes that can be retrieved by affinity capture using avidin or streptavidin . This could have applications in various areas of scientific research.

properties

IUPAC Name

(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68)/t50-,51-,52-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAFOKDUASQZKD-SMIXBYGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H91N5O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1194.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)

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